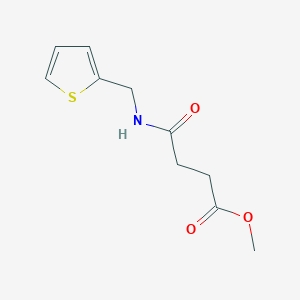

4-oxo-4-((thiophène-2-ylméthyl)amino)butanoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate is a compound that has not been directly synthesized in the provided papers. However, related compounds have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the target molecule. For instance, methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates have been synthesized using Friedel–Crafts acylation, indicating that substituted phenyl groups can be introduced into a butanoate structure . Additionally, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate of Biotin, suggests that amino and thio groups can be incorporated into similar structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including esterification, protection of functional groups, and acylation. For example, the synthesis of various 4-arylbutanoates is achieved through Friedel–Crafts acylation, which is a key step in producing intermediates for biologically active compounds . The synthesis of Biotin intermediates from L-cystine also involves esterification and protection steps, achieving an overall yield of 67% . These methods could potentially be adapted for the synthesis of Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate.

Molecular Structure Analysis

Structural analysis of similar compounds has been conducted using techniques such as IR, 1H, and 13C NMR spectral studies . For instance, monophenylarsenic(III) derivatives have been characterized to determine their molecular structure . Additionally, molecular modeling and pharmacological characterization of TRPV1 channel modulators have been performed, which includes docking experiments and molecular dynamics simulations to understand the molecular recognition against the target . These techniques could be applied to determine the molecular structure of Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, derivatives of 4-(thiophen-2-yl)butanoic acid have been found to activate TRPV1 channels, indicating that the thiophenyl group can impart significant biological activity to the molecule . The synthesis of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate and its subsequent reaction with S-methyldithio-carbazate at room temperature suggests that the butanoate structure can undergo various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural analysis. For example, the crystal structure of a phenylhydrazono derivative has been determined by X-ray diffraction, which helps in understanding the solid-state properties of these compounds . The molecular weight measurements and spectral studies provide information on the molecular properties of the synthesized compounds . These analyses are crucial for predicting the behavior of Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate in different environments.

Applications De Recherche Scientifique

- Propriétés Anti-Inflammatoires: Les dérivés du thiophène présentent souvent des effets anti-inflammatoires. Des chercheurs explorent le potentiel de ce composé comme anti-inflammatoire non stéroïdien (AINS) ou dans des contextes thérapeutiques connexes .

- Applications Industrielles: Les dérivés du thiophène, y compris le 4-oxo-4-((thiophène-2-ylméthyl)amino)butanoate de méthyle, sont utilisés comme inhibiteurs de corrosion en chimie industrielle. Ils protègent les surfaces métalliques de la dégradation causée par les environnements corrosifs .

- Effets Antihypertenseurs et Anti-Athéroscléreux: Certains dérivés du thiophène se sont révélés prometteurs dans la gestion de l'hypertension et la prévention de l'athérosclérose. Des études supplémentaires pourraient explorer les bienfaits cardiovasculaires de ce composé .

Chimie Médicinale et Développement de Médicaments

Inhibition de la Corrosion

Santé Cardiovasculaire

En résumé, ce composé multiforme présente un potentiel dans le développement de médicaments, l'électronique, la protection contre la corrosion et les applications liées à la santé. Les chercheurs continuent d'explorer ses propriétés et ses applications dans divers domaines scientifiques . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à nous les poser !

Propriétés

IUPAC Name |

methyl 4-oxo-4-(thiophen-2-ylmethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-14-10(13)5-4-9(12)11-7-8-3-2-6-15-8/h2-3,6H,4-5,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZYKENYBLIHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NCC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)

![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)